2-Amino-8-pyridin-4-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one
Description
2-Amino-8-pyridin-4-yl-7,9-dioxa-1-thia-3-azaspiro[45]dec-2-en-4-one is a complex organic compound characterized by its unique spiro structure, which includes a combination of nitrogen, oxygen, and sulfur atoms
Properties
IUPAC Name |
2-amino-8-pyridin-4-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c12-10-14-9(15)11(18-10)5-16-8(17-6-11)7-1-3-13-4-2-7/h1-4,8H,5-6H2,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDPKDSPDUVHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=NC=C3)C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-pyridin-4-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent formation of the spiro structure. Common reagents used in the synthesis include primary amines, sulfur-containing compounds, and various catalysts to facilitate the formation of the spiro ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-pyridin-4-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-8-pyridin-4-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-8-pyridin-4-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-8-(pyridin-4-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one
- 1-(pyridin-4-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-Amino-8-pyridin-4-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one stands out due to its spiro structure, which imparts unique chemical and biological properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
